molecular formula C20H15FN2O2S B4928602 (5Z)-5-({1-[(2-FLUOROPHENYL)METHYL]-1H-INDOL-3-YL}METHYLIDENE)-3-METHYL-1,3-THIAZOLIDINE-2,4-DIONE

(5Z)-5-({1-[(2-FLUOROPHENYL)METHYL]-1H-INDOL-3-YL}METHYLIDENE)-3-METHYL-1,3-THIAZOLIDINE-2,4-DIONE

Cat. No.: B4928602
M. Wt: 366.4 g/mol
InChI Key: FEYZWVZTSPWCGT-ZDLGFXPLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5Z)-5-({1-[(2-FLUOROPHENYL)METHYL]-1H-INDOL-3-YL}METHYLIDENE)-3-METHYL-1,3-THIAZOLIDINE-2,4-DIONE is a complex organic compound that belongs to the class of thiazolidinediones This compound is characterized by its unique structure, which includes a fluorophenyl group, an indole moiety, and a thiazolidinedione core

Properties

IUPAC Name

(5Z)-5-[[1-[(2-fluorophenyl)methyl]indol-3-yl]methylidene]-3-methyl-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15FN2O2S/c1-22-19(24)18(26-20(22)25)10-14-12-23(17-9-5-3-7-15(14)17)11-13-6-2-4-8-16(13)21/h2-10,12H,11H2,1H3/b18-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEYZWVZTSPWCGT-ZDLGFXPLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C(=CC2=CN(C3=CC=CC=C32)CC4=CC=CC=C4F)SC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=O)/C(=C/C2=CN(C3=CC=CC=C32)CC4=CC=CC=C4F)/SC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-({1-[(2-FLUOROPHENYL)METHYL]-1H-INDOL-3-YL}METHYLIDENE)-3-METHYL-1,3-THIAZOLIDINE-2,4-DIONE typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2-fluorobenzylamine with indole-3-carboxaldehyde to form an intermediate Schiff base. This intermediate is then reacted with 3-methyl-2,4-thiazolidinedione under specific conditions to yield the final product. The reaction conditions often involve the use of solvents like ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems. Quality control measures, including chromatography and spectroscopy, are employed to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-({1-[(2-FLUOROPHENYL)METHYL]-1H-INDOL-3-YL}METHYLIDENE)-3-METHYL-1,3-THIAZOLIDINE-2,4-DIONE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the fluorophenyl group, using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.

    Substitution: Halogens, nucleophiles; often conducted in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction could produce alcohols or amines. Substitution reactions can result in various substituted derivatives, depending on the nucleophile or halogen used.

Scientific Research Applications

(5Z)-5-({1-[(2-FLUOROPHENYL)METHYL]-1H-INDOL-3-YL}METHYLIDENE)-3-METHYL-1,3-THIAZOLIDINE-2,4-DIONE has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of metabolic disorders and certain types of cancer.

    Industry: Utilized in the development of new materials and as a catalyst in industrial chemical processes.

Mechanism of Action

The mechanism of action of (5Z)-5-({1-[(2-FLUOROPHENYL)METHYL]-1H-INDOL-3-YL}METHYLIDENE)-3-METHYL-1,3-THIAZOLIDINE-2,4-DIONE involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. For instance, it may inhibit specific enzymes involved in metabolic pathways, thereby exerting its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Rosiglitazone: Another thiazolidinedione compound used in the treatment of type 2 diabetes.

    Pioglitazone: Similar to rosiglitazone, used for its antidiabetic properties.

    Troglitazone: An older thiazolidinedione with similar therapeutic applications but withdrawn due to safety concerns.

Uniqueness

(5Z)-5-({1-[(2-FLUOROPHENYL)METHYL]-1H-INDOL-3-YL}METHYLIDENE)-3-METHYL-1,3-THIAZOLIDINE-2,4-DIONE is unique due to its specific structural features, such as the presence of a fluorophenyl group and an indole moiety. These structural elements contribute to its distinct chemical and biological properties, setting it apart from other similar compounds.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.